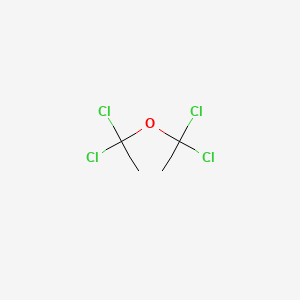![molecular formula C24H25N3O2 B14686119 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- CAS No. 29199-07-3](/img/structure/B14686119.png)
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- is a complex organic compound with the molecular formula C24H25N3O2 It is known for its unique structure, which includes an isobenzofuranone core substituted with amino and dimethylamino phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isobenzofuranone derivatives.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar electron-donating dimethylaminophenyl groups.
Methanone, bis[4-(dimethylamino)phenyl]-:
Uniqueness
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- stands out due to its unique isobenzofuranone core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
29199-07-3 |
|---|---|
Fórmula molecular |
C24H25N3O2 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
6-amino-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-26(2)19-10-5-16(6-11-19)24(17-7-12-20(13-8-17)27(3)4)22-14-9-18(25)15-21(22)23(28)29-24/h5-15H,25H2,1-4H3 |
Clave InChI |
JJTXQNPQIWNFFS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N)C(=O)O2)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


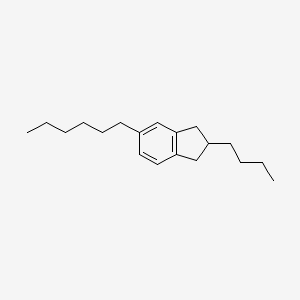

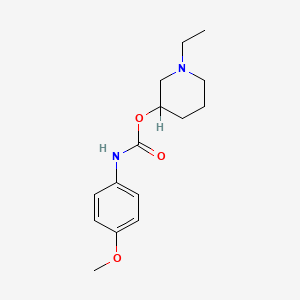
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

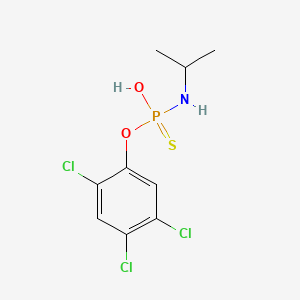
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
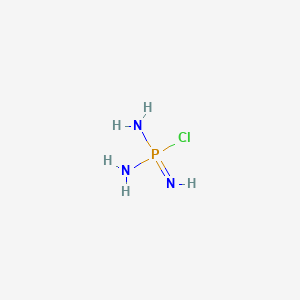
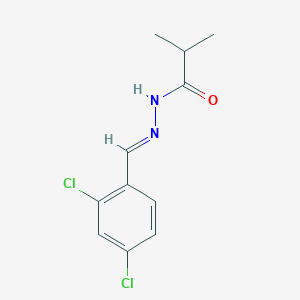


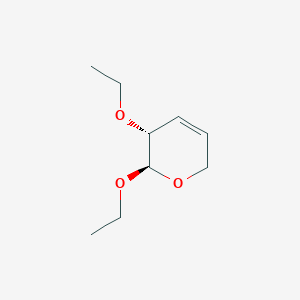
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
